molecular formula C12H8ClF3N2S B2542138 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline CAS No. 338406-70-5

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline

Cat. No. B2542138
CAS RN: 338406-70-5
M. Wt: 304.72
InChI Key: YNEQBEJEISFMLI-UHFFFAOYSA-N
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Description

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group. Aniline is industrially produced from nitrobenzene .


Molecular Structure Analysis

The molecular structure of “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline” would likely consist of a pyridine ring with a trifluoromethyl group and a chlorine atom attached, linked by a sulfanyl group to an aniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, which could affect its solubility and reactivity .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)aniline at Sigma-Aldrich 2,5-Dichloro-3-(trifluoromethyl)aniline at BenchChem 2-Fluoro-5-(trifluoromethyl)aniline at Sigma-Aldrich

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Anilines are generally toxic and can be absorbed through the skin. They are also flammable. The presence of the trifluoromethyl group might increase the compound’s reactivity and toxicity .

Future Directions

The future directions would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2S/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQBEJEISFMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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